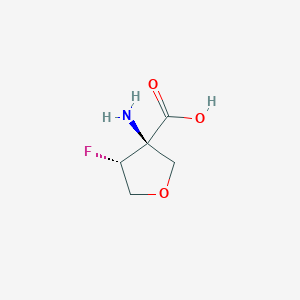![molecular formula C17H17N3 B12936174 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline CAS No. 2562-90-5](/img/structure/B12936174.png)
4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline is a complex organic compound that features a benzimidazole moiety linked to a dimethylaniline group via a vinyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline typically involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetaldehyde with N,N-dimethylaniline in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The mixture is heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Wirkmechanismus
The mechanism of action of 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline involves its interaction with various molecular targets. In medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptobenzimidazole: Shares the benzimidazole core but with a thiol group, known for its antimicrobial and anticancer properties.
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: Similar structure with additional functional groups, studied for their biological activities.
Uniqueness
4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline is unique due to its vinyl linkage and dimethylaniline group, which confer distinct electronic and photophysical properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and fluorescent probes .
Eigenschaften
CAS-Nummer |
2562-90-5 |
|---|---|
Molekularformel |
C17H17N3 |
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H17N3/c1-20(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)19-17/h3-12H,1-2H3,(H,18,19)/b12-9+ |
InChI-Schlüssel |
ZHBJCFQXAJXKAC-FMIVXFBMSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


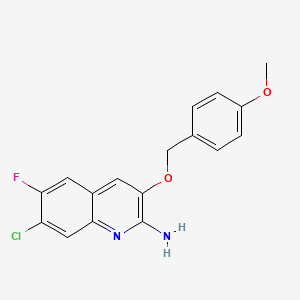
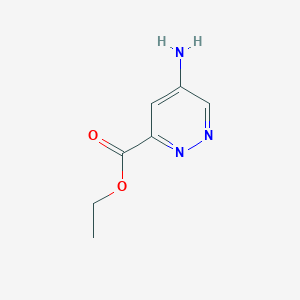
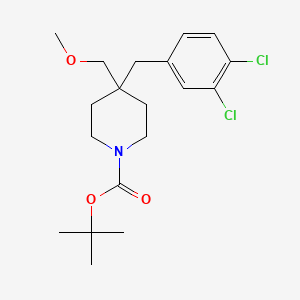
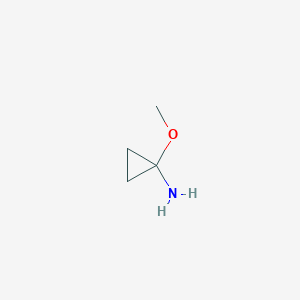
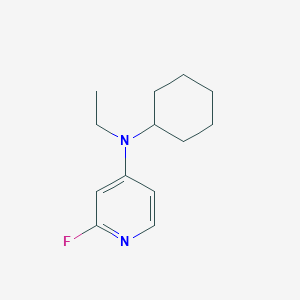
![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
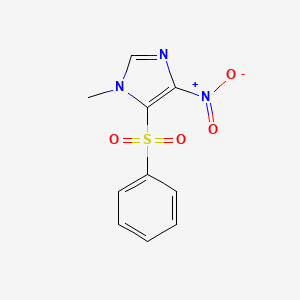

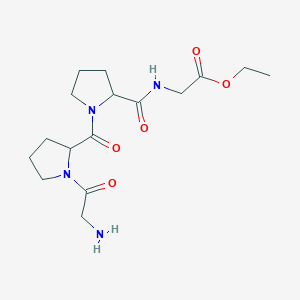


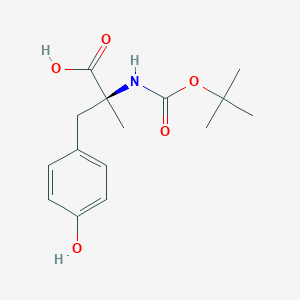
![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
